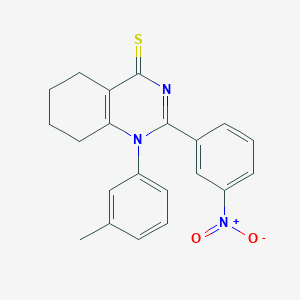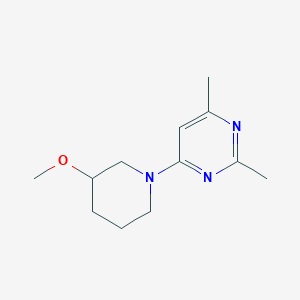
4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives have been synthesized through various methods. For instance, intra- and intermolecular reactions have been used to form various piperidine derivatives . A one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media has also been reported .Applications De Recherche Scientifique
Antifungal Applications
Research has demonstrated the potential of pyrimidine derivatives, including those structurally related to 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine, as antifungal agents. In one study, various pyrimidine derivatives showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting that modifications in the pyrimidine core can lead to compounds with useful antifungal properties (Jafar et al., 2017).
Parkinson's Disease Treatment
The compound has been investigated in the context of Parkinson's disease treatment through its role as an adenosine receptor antagonist. A study described the optimization of pyrimidines for enhanced solubility and efficacy in animal models, highlighting the therapeutic potential of such compounds in neurodegenerative diseases (Zhang et al., 2008).
Antibacterial and Antifungal Screening
Newly synthesized pyrimidine derivatives, including those related to the compound of interest, have been screened for antibacterial and antifungal activities. These studies demonstrate that pyrimidine compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, indicating their potential as broad-spectrum antimicrobial agents (Khan et al., 2015).
Molecular Recognition and Chemical Synthesis
The synthesis and structural analysis of pyrimidine derivatives, including their conformational behavior and molecular recognition features, have been extensively studied. These compounds exhibit interesting binding properties and have been used as scaffolds for developing more complex molecules with desired biological or chemical properties (Cocco et al., 2001).
Mécanisme D'action
The mechanism of action of piperidine derivatives can vary depending on their specific structure and application. Some piperidine derivatives have shown anti-tubercular activity and others have been used as potent anti-inflammatory agents . The specific mechanism of action of “4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine” is not known.
Propriétés
IUPAC Name |
4-(3-methoxypiperidin-1-yl)-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-7-12(14-10(2)13-9)15-6-4-5-11(8-15)16-3/h7,11H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBIQUMYIFBZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

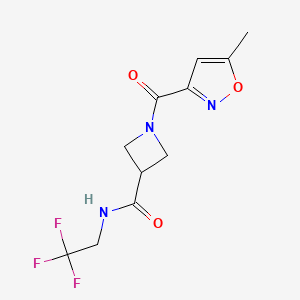

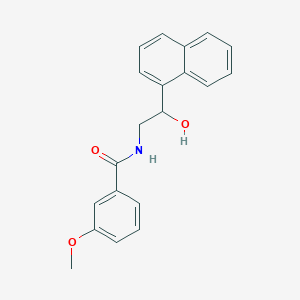
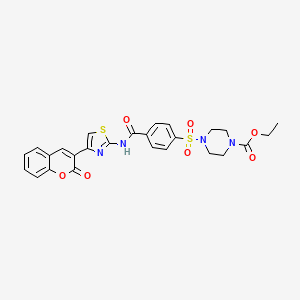
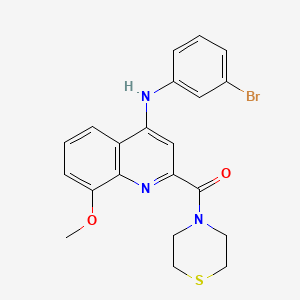
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2865831.png)
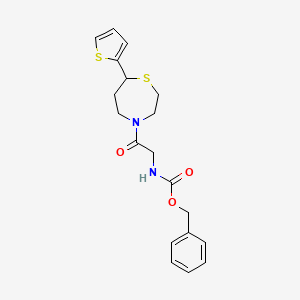
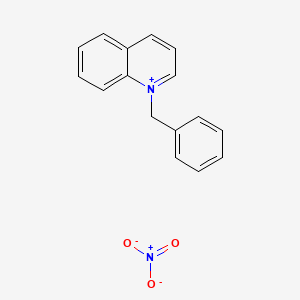
![1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2865836.png)
![[4-Iodo-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2865837.png)
![N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2865838.png)
![2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865839.png)
![tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2865840.png)
